N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide, also known as DPPH, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazolone derivatives and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research demonstrates the synthesis of novel pyrazolopyrimidines derivatives, which include structures related to the specified compound, showing potential as anticancer and anti-5-lipoxygenase agents. These compounds have been evaluated for cytotoxic effects against cancer cells such as HCT-116 and MCF-7 and for 5-lipoxygenase inhibition activities, suggesting their potential in cancer and inflammation-related treatments (Rahmouni et al., 2016).
Antitubercular Properties
A study on the synthesis of 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues revealed their promising antitubercular activity. Specifically, certain compounds within this series were active against Mycobacterium tuberculosis H(37)Rv and isoniazid-resistant M. tuberculosis, indicating their potential application in treating tuberculosis (Ahsan et al., 2012).
Antimicrobial Activity
Synthesis of novel compounds including structures similar to the specified compound showed antimicrobial properties. For instance, the creation of pyrrole-3-carboxamides demonstrated significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, indicating their potential as antimicrobial agents (Palkar et al., 2017).
Applications in Molecular Imaging
Research involving the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrated its potential as a PET agent for imaging of IRAK4 enzyme in neuroinflammation. This suggests the utility of such compounds in medical imaging and diagnosis (Wang et al., 2018).
Synthesis of Hybrid Compounds
A study on the synthesis of hybrid compounds derived from antipyrine, which is structurally related to the specified compound, showed that these compounds possess moderate antimicrobial activity. This suggests their potential application in developing new antimicrobial agents (Demirci, 2016).
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLINDVVJXDIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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